molecular formula C15H13N3O B1207792 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one CAS No. 3214-64-0

2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one

Cat. No. B1207792
CAS RN: 3214-64-0
M. Wt: 251.28 g/mol
InChI Key: LZORTVCIUAAACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one” is a chemical compound with the molecular formula C15H13N3O . It has a molecular weight of 251.28 g/mol . The compound is also known by several other names, including “Src-820 R” and “MLS000528184” among others .


Synthesis Analysis

The synthesis of quinazolinone derivatives like “2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one” often involves a green chemistry approach, utilizing deep eutectic solvents and microwaves . For instance, 2-Methyl-3-substituted-quinazolin-4-one derivatives can be synthesized in a two-step reaction, using choline chloride:urea deep eutectic solvent (DES) .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one” can be represented by the InChI string “InChI=1S/C15H13N3O/c1-10-6-5-9-16-14 (10)18-11 (2)17-13-8-4-3-7-12 (13)15 (18)19/h3-9H,1-2H3” and the Canonical SMILES string "CC1=C (N=CC=C1)N2C (=NC3=CC=CC=C3C2=O)C" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one” include a molecular weight of 251.28 g/mol, XLogP3-AA of 2.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 1 .

Scientific Research Applications

Pharmacokinetics and Tissue Distribution Research on related quinazolinone derivatives has explored their pharmacokinetics, metabolism, and potential as therapeutic agents. For instance, a novel ALK5 inhibitor, designed to suppress renal and hepatic fibrosis and exert anti-metastatic effects, demonstrated favorable pharmacokinetics with significant oral bioavailability and permeability, suggesting its utility as an oral anti-fibrotic drug (Kim et al., 2008).

Chemical Synthesis and Metal Ion Complexes The synthesis and characterization of quinazolinone derivatives and their metal complexes have been a subject of study, revealing insights into their structural and electronic properties. These studies contribute to the understanding of quinazolinone derivatives' reactivity and potential for forming complexes with metal ions, which could be relevant in medicinal chemistry and materials science (Popov et al., 2015).

Biological Activities and Therapeutic Potential Quinazolinone derivatives have been evaluated for a variety of biological activities, including their potential as anti-inflammatory, analgesic, and antimicrobial agents. Studies have synthesized and tested novel quinazolinone derivatives, finding some compounds with significant activity in these areas, suggesting their potential therapeutic applications (Alagarsamy et al., 2008). Further research has explored the antiviral and antibacterial activities of certain quinazolin-4-one derivatives, indicating their possible use in treating infectious diseases (Alagarsamy et al., 2007).

Chemokine Receptor Antagonism A specific quinazolinone derivative was claimed as a dual CCR2/CCR5 antagonist, showing promising properties as a well-absorbed drug with a good duration of action. This research suggests its potential as a cancer immunotherapeutic or antifibrotic agent, highlighting the diverse therapeutic areas where quinazolinone derivatives could be applied (Norman, 2011).

Future Directions

The future directions for “2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one” and similar compounds could involve further exploration of their biological and pharmacological activities. Quinazolinones are known to possess a range of significant biological and pharmacological activities, including antitubercular, antibacterial, antitumor, anticonvulsant, anti-inflammatory, and antiviral activities . Therefore, they could potentially be developed into effective therapeutic agents for various diseases.

properties

IUPAC Name

2-methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-6-5-9-16-14(10)18-11(2)17-13-8-4-3-7-12(13)15(18)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZORTVCIUAAACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185919
Record name SRC-820 R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one

CAS RN

3214-64-0
Record name SRC-820 R
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SRC-820 R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetanthranil (4.5 g, 0.028 mole) was mixed with 2-amino-3-picoline (2.7 g, 0.025 mole) and the mixture was heated in an erlenmeyer flask, first at low heat and then at high heat over an open flame. The product was washed with ether and recrystallized from ethanol/water mixture. The yield was 3.7 g (58%), mp 135°-137° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.